The compound is cataloged under the CAS number 921575-84-0 and has a molecular formula of with a molecular weight of approximately 335.77 g/mol. It is primarily synthesized for research purposes in medicinal chemistry due to its potential therapeutic applications.
The synthesis of 3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multiple synthetic steps:
The molecular structure of 3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can be described as follows:
Cn1c(=O)[nH]c(=O)c2c1n1c(-c3ccc(Cl)cc3)nnc1n2Cc1ccccc1F
3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can participate in several chemical reactions:
Reagents typically used in these reactions include:
The mechanism of action for 3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is not fully elucidated but may involve:
The physical and chemical properties of 3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione include:
This compound has several potential applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3